1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine

Übersicht

Beschreibung

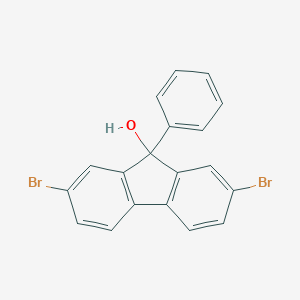

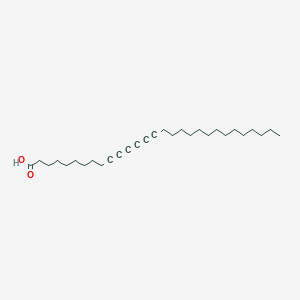

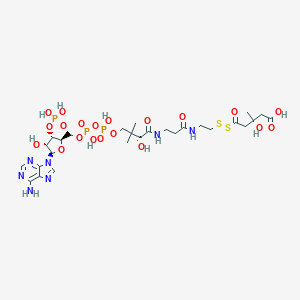

1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine is a chemical compound with the molecular formula C17H18Cl2N2. It has a molecular weight of 321.25 and is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized for in vitro serotonin reuptake transporter (SERT) inhibition and in vivo antidepressant activity .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 . Further structural analysis would require more specific data or computational modeling .Wissenschaftliche Forschungsanwendungen

Antidepressant Research

CAY10704: has been evaluated for its potential as a Selective Serotonin Reuptake Inhibitor (SERT) , which is a class of drugs typically used in the treatment of depression . The compound’s structure and activity have been compared to other antidepressants like sertraline, and it has shown promising results in in vitro studies for serotonin uptake inhibition.

Anti-Tuberculosis (TB) Agent

The pharmacophoric features of CAY10704 resemble those of the anti-TB agent BM212. This similarity has led to the exploration of CAY10704 as a potential anti-TB compound. Virtual screening and docking simulations have indicated that CAY10704 could be selective towards the serotonin reuptake transporter protein, which is significant in the context of TB treatment .

Hepatitis C Virus (HCV) Inhibition

CAY10704: has been identified as a potent inhibitor of the Hepatitis C virus. It has displayed low cytotoxicity in virally-infected human hepatoma cells and good pharmacokinetics in mice, with preferential liver distribution and without significant hepatotoxicity. This makes it a candidate for further research in antiviral therapies, specifically targeting HCV .

Central Nervous System (CNS) Drug Development

The compound’s interaction with CNS receptors has been studied through shape-based virtual screening, which resulted in the identification of several CNS drugs with appreciable Tanimoto scores. This suggests that CAY10704 could be a valuable scaffold for the development of new CNS drugs .

Pharmacokinetic Studies

CAY10704: has shown favorable pharmacokinetic properties in animal models. Its ability to be delivered intraperitoneally and achieve preferential liver distribution is particularly noteworthy for the development of drugs with targeted liver action .

Selectivity Profiling

Research has also focused on the selectivity of CAY10704 for HCV over other viruses, such as dengue virus. This selectivity profiling is crucial for the development of targeted antiviral therapies and understanding the compound’s broader antiviral potential .

Chemical Synthesis and Design

CAY10704: serves as a reference compound in the synthesis of new chemical entities. Its structure has been used to design and synthesize analogs with potential therapeutic applications, leveraging its pharmacophoric features .

Drug Screening and Optimization

Lastly, CAY10704 is used in drug screening processes to identify and optimize compounds with similar properties. Its role in the discovery and characterization of novel drug candidates is an ongoing area of research, particularly in the field of infectious diseases .

Wirkmechanismus

Target of Action

CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .

Mode of Action

It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .

Biochemical Pathways

It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .

Pharmacokinetics

CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .

Result of Action

The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .

Action Environment

The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

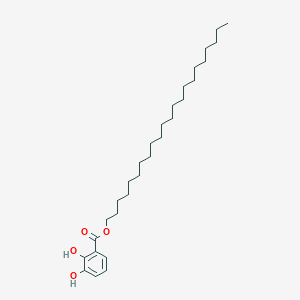

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQVBDRHJUMBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bis(4-chlorophenyl)methyl)-4-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)